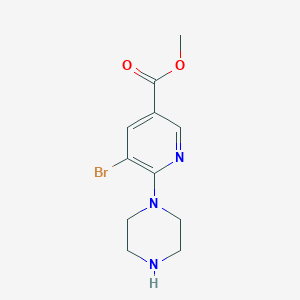
Methyl5-bromo-6-(piperazin-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl5-bromo-6-(piperazin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a bromine atom at the 5th position and a piperazine ring at the 6th position of the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-bromo-6-(piperazin-1-yl)nicotinate typically involves the bromination of a nicotinate precursor followed by the introduction of the piperazine moiety. One common method includes the following steps:
Bromination: The starting material, methyl nicotinate, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Piperazine Introduction: The brominated intermediate is then reacted with piperazine under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl5-bromo-6-(piperazin-1-yl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation might produce a brominated nicotinic acid derivative.
Aplicaciones Científicas De Investigación
Methyl5-bromo-6-(piperazin-1-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of nicotinate derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Methyl5-bromo-6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate: Similar structure but with a hydroxypyrrolidine ring instead of piperazine.
Methyl5-bromo-6-(4-arylpiperazin-1-yl)nicotinate: Contains an aryl group attached to the piperazine ring.
Uniqueness
Methyl5-bromo-6-(piperazin-1-yl)nicotinate is unique due to the specific positioning of the bromine and piperazine moieties, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring can enhance its interaction with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C11H14BrN3O2 |
|---|---|
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
methyl 5-bromo-6-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14BrN3O2/c1-17-11(16)8-6-9(12)10(14-7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 |
Clave InChI |
DCCFFPDDBBJJGB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(N=C1)N2CCNCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)
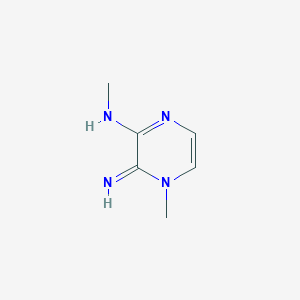
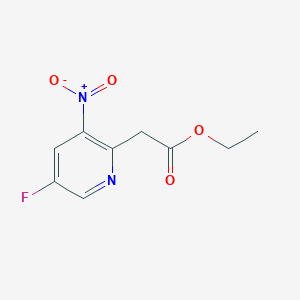

![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
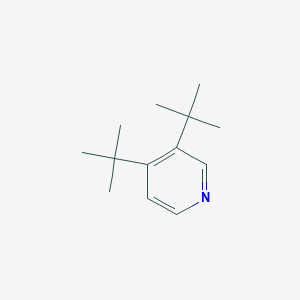
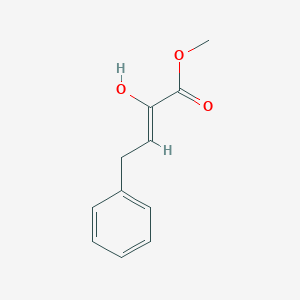
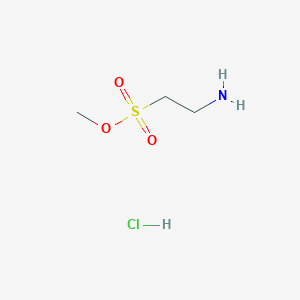
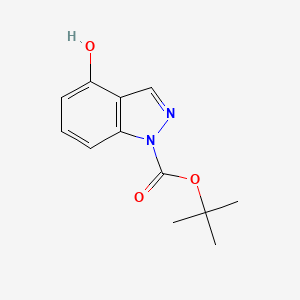
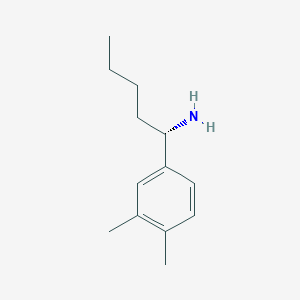

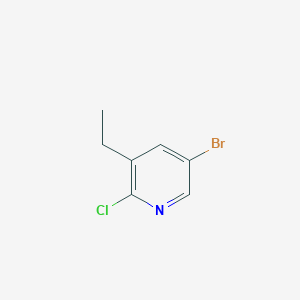
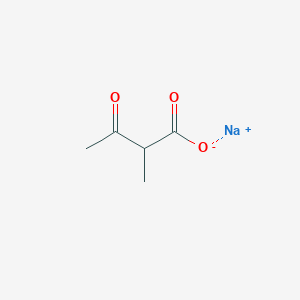
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
